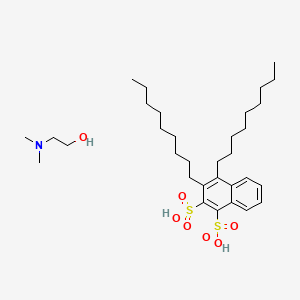
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester is a chemical compound with the molecular formula C26H52O4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various industrial and scientific fields. This compound is characterized by its long carbon chain and the presence of both ester and ether functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester typically involves the esterification of octadecanoic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release octadecanoic acid and 2-(2-butoxyethoxy)ethanol, which can then participate in metabolic pathways. The compound’s surfactant properties enable it to interact with cell membranes, enhancing the delivery of active ingredients in drug formulations.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: Similar structure but with a hydroxyethoxy group instead of a butoxyethoxy group.
Octadecanoic acid, ethyl ester: Lacks the ether linkage present in octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester.
Octadecanoic acid, 2-hydroxyethyl ester: Contains a hydroxyethyl group instead of a butoxyethoxy group.
Uniqueness
This compound is unique due to its combination of ester and ether functional groups, which confer distinct chemical and physical properties. This compound’s long carbon chain and functional groups make it suitable for applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Properties
CAS No. |
93894-13-4 |
|---|---|
Molecular Formula |
C26H52O4 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C26H52O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(27)30-25-24-29-23-22-28-21-6-4-2/h3-25H2,1-2H3 |
InChI Key |
JFLVPDTYNNSVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


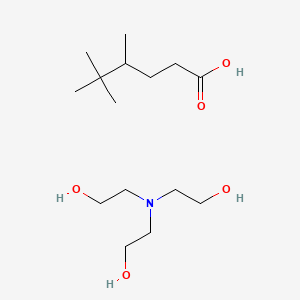
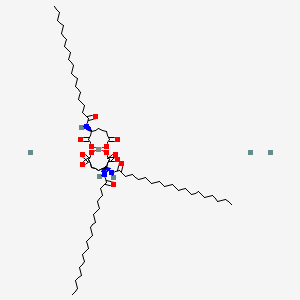
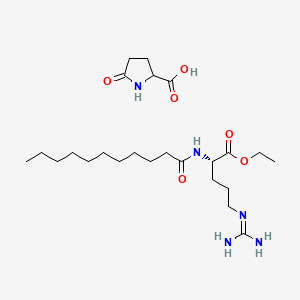
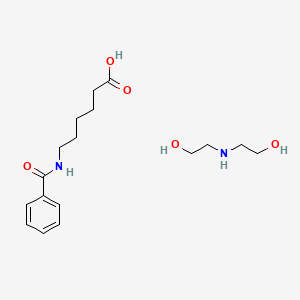
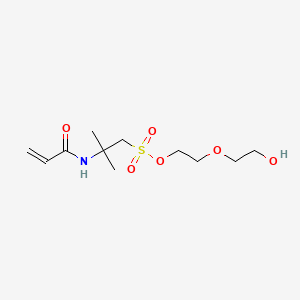
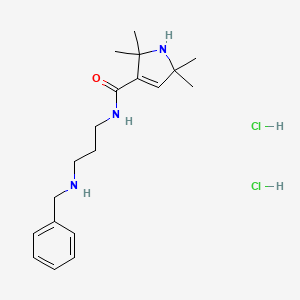
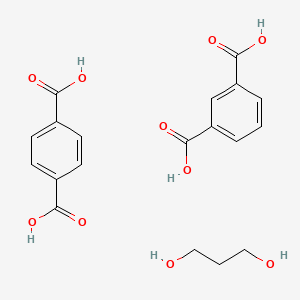
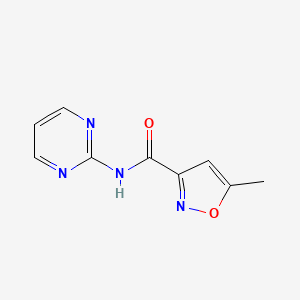

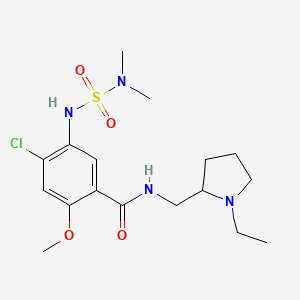


![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
